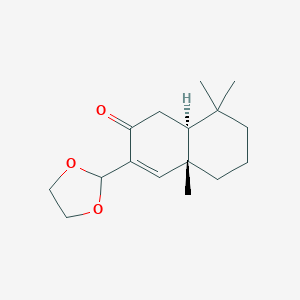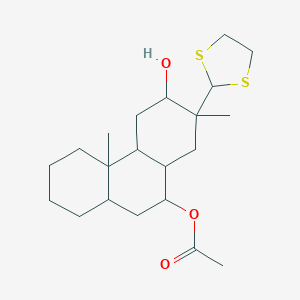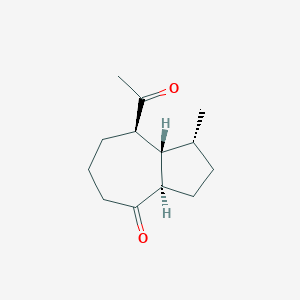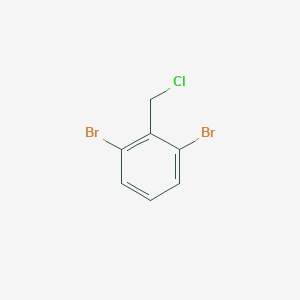
1,3-Dibromo-2-(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-(chloromethyl)benzene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of benzene, where two bromine atoms and one chloromethyl group are substituted at the 1, 3, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(chloromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3-Dibromo-2-(chloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-(chloromethyl)benzene involves its interaction with molecular targets through various chemical reactions. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The bromine atoms can participate in halogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromobenzene: Similar structure but lacks the chloromethyl group.
1,2-Bis(chloromethyl)benzene: Contains two chloromethyl groups instead of bromine atoms.
α,α′-Dichloro-m-xylene: Another derivative with different halogen substitutions.
Uniqueness
1,3-Dibromo-2-(chloromethyl)benzene is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
1,3-dibromo-2-(chloromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXXGYGHMXZRRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole](/img/structure/B372408.png)
![(8a-[(acetyloxy)methyl]-5-methyl-6-oxo-2,3,4,6,7,8-hexahydro-1(1H)-naphthalenyl)methyl acetate](/img/structure/B372409.png)
![7-allyl-7-methyloctahydronaphtho[1,8a-c]furan-8(3H)-one](/img/structure/B372410.png)
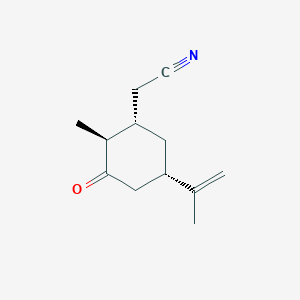
![5-Cyano-7-isopropenyl-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-2-spiro-2'-[1,3]-dioxolane](/img/structure/B372413.png)
![2-[(butylsulfanyl)methylene]-5,5,8a-trimethyloctahydro-1(2H)-naphthalenone](/img/structure/B372414.png)
![{3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexen-1-yl}methyl benzoate](/img/structure/B372416.png)
![3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexene-1-carbaldehyde](/img/structure/B372417.png)
![{3,3-Dimethyl-2-[(phenylsulfanyl)methyl]-1-cyclohexen-1-yl}methanol](/img/structure/B372418.png)
![5,5,8a-Trimethyl-1-[(phenylsulfinyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde](/img/structure/B372419.png)
